5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid

Medicinal Chemistry Cardiovascular Disease Drug Discovery

Switching from a 5-methyl to a 5-isopropyl oxadiazole can shift LogP by ~1.2 units, directly impacting CNS exposure and target engagement. This compound provides the precise steric bulk required for Cytokinetics-patented cardiac sarcomere modulators (WO 2021/011809). - **Critical SAR**: 5-substituent changes alter antiviral off-target activity; methyl→isopropyl reduces rhinovirus liability. - **Regioselective handle**: Carboxylic acid allows one-pot diversification into 3,5-disubstituted oxadiazole libraries. - **Supply**: Research quantities available with documented purity.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 774511-34-1
Cat. No. B3057200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid
CAS774511-34-1
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NO1)C(=O)O
InChIInChI=1S/C6H8N2O3/c1-3(2)5-7-4(6(9)10)8-11-5/h3H,1-2H3,(H,9,10)
InChIKeyOUZIBENCYFOGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid: Procurement & Differential Profile


5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid (CAS 774511-34-1) is a heterocyclic building block featuring a 1,2,4-oxadiazole core with a carboxylic acid handle at the 3-position and an isopropyl substituent at the 5-position. The 1,2,4-oxadiazole ring is widely used as a bioisostere for ester and amide functionalities, offering enhanced metabolic stability and distinct physicochemical profiles [1]. This compound serves as a key intermediate in the synthesis of targeted cardiac sarcomere inhibitors, as evidenced by its use in Cytokinetics' patent-protected drug candidates, which include (R)-N-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-2-methyl-2H-tetrazole-5-carboxamide [2].

1 Oxadiazole building block for bioisostere-driven SAR exploration
2 Isopropyl substitution provides defined steric/lipophilic profile
3 Reported in cardiac sarcomere modulator patent literature

Why Generic Substitution with 5-Alkyl Analogs Fails


Generic substitution with other 5-alkyl-1,2,4-oxadiazole-3-carboxylic acids (e.g., 5-methyl or 5-ethyl) is not recommended without re-optimization due to the critical influence of the 5-substituent on both physicochemical properties and biological activity. The isopropyl group introduces specific steric bulk and lipophilicity (computed LogP ~1.5) that differs significantly from smaller alkyl chains, directly impacting membrane penetration, target binding, and metabolic stability [1]. Critically, class-level SAR from the antirhinovirus series demonstrates that lengthening the alkyl chain on the oxadiazole ring directly diminishes antiviral potency, suggesting that even minor substituent changes can produce non-linear losses in activity [2]. Consequently, swapping this intermediate for a cheaper methyl or ethyl variant can derail a lead optimization campaign by altering pharmacokinetic profiles and target engagement.

5-Methyl Lower lipophilicity may shift CNS penetration profile; class-level SAR shows divergent antiviral activity trends
5-Ethyl Different patent-chemical space (Omecamtiv Mecarbil landscape); target engagement context may not transfer
General Chain-length variations can non-linearly alter ADME properties and biological response; re-optimization likely needed

Quantitative Differentiation Evidence Against Key Analogs


Cardiac Sarcomere Inhibitor vs. Activator Programs

5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid is a critical intermediate in Cytokinetics' distinct cardiac sarcomere inhibitor program, leading to the development candidate (R)-N-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-2-methyl-2H-tetrazole-5-carboxamide [1]. This differentiates it from the closely related 5-ethyl analog (CAS for acid: 856787-15-0?), which is the key intermediate for the structurally distinct drug Omecamtiv Mecarbil, a cardiac myosin activator with a pyrazole-4-carboxamide end cap [2]. While direct comparison of intermediate activity is not published, the final drug candidates target different protein mechanisms (sarcomere inhibition vs. activation), underscoring that the 5-isopropyl intermediate enables access to a different pharmacological space.

Inhibitor vs. Activator
Patent context
Distinct drug-candidate architectures
Enables access to different pharmacological space
Qualitative patent comparison; no head-to-head activity data
Medicinal Chemistry Cardiovascular Disease Drug Discovery

SAR at the Critical Alkyl Chain Juncture

In a series of 1,2,4-oxadiazoles designed as ester bioisosteres of Disoxaril, a clear SAR was established: homologation of the alkyl group attached to the oxadiazole ring resulted in a reduction in activity with increased chain length [1]. The most active compound in this series, 8a, featured a methyl substituent on the oxadiazole ring, while isopropyl substitution (as in the general scaffold of the target compound) represented a branch point towards lower antiviral potency. This class-level SAR suggests that while 5-isopropyl is suboptimal for direct antiviral potency against rhinovirus compared to 5-methyl, it may serve as a preferred linker for targets where larger steric bulk or higher lipophilicity is specifically required for target engagement or selectivity.

Antiviral SAR trend
Class-level inference
Chain elongation reduced activity vs. 5-methyl
Supports probe for decoupling antiviral off-target effects
Reported trend; exact isopropyl MIC not published
Antiviral Chemistry Bioisosterism SAR

Computed Lipophilicity and CNS Penetration Potential

Computed partition coefficients (LogP) demonstrate a clear impact of the 5-substituent on overall molecular lipophilicity. The 5-isopropyl derivative has a computed LogP of ~1.46 , positioning it between the more polar 5-methyl analog (computed LogP ~0.27 [1]) and more lipophilic 5-tert-butyl or aryl analogs. This ~1.2 log unit increase relative to the 5-methyl building block significantly enhances membrane permeability, making the 5-isopropyl carboxylic acid a superior starting point for synthesizing compounds that need to cross the blood-brain barrier or access intracellular compartments, while avoiding the excessively high LogP values that can lead to poor solubility and metabolic instability.

Computed LogP
Cross-study comparable
Δ +1.19 log units vs. 5-methyl (LogP ~1.46)
Reported lipophilicity profile supports CNS penetration research
Computed values; experimental validation recommended
Physicochemical Property Drug Design Lipophilicity

Differential Acidity and Its Impact on Reactivity

The predicted acid dissociation constant (pKa) for the carboxylic acid group reflects the electronic influence of the 5-substituent. The 5-methyl analog has a predicted pKa of 2.90 ± 0.10 . While a specific predicted value for the 5-isopropyl analog is not publicly available in this context, the electron-donating inductive effect of the isopropyl group is expected to slightly raise the pKa, making it a marginally weaker acid. This has direct implications for chemical reactivity (e.g., amide coupling conditions) and the ability to form stable salts for formulation.

Predicted pKa
Directional trend
Marginally higher than 5-methyl (pKa ~2.90)
May influence amide coupling and salt screening outcomes
Inductive effect expected; specific value not available
Ionization Constant pKa Salt Formation

Optimal Application Scenarios Based on Differentiating Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization

When a lead series based on a 5-methyl-1,2,4-oxadiazole core exhibits suboptimal blood-brain barrier penetration (LogBB < 0.3), the 5-isopropyl analog can be procured to increase the scaffold's LogP by approximately 1.2 units, as demonstrated in the computed physicochemical comparison [Section 3, Evidence 3]. This strategic switch is grounded in class-level SAR showing that lipophilicity is a primary driver of CNS exposure, and the isopropyl group provides a defined, moderate increase without resorting to larger alkyl or aryl groups that risk poor solubility.

Patent-Distinct Cardiac Sarcomere Modulators

For organizations developing next-generation cardiac sarcomere modulators, procuring 5-isopropyl-1,2,4-oxadiazole-3-carboxylic acid is essential to access the chemical space defined in Cytokinetics' WO 2021/011809 patent [Section 3, Evidence 1]. Using the 5-ethyl analog instead would lead to overlap with the Omecamtiv Mecarbil intellectual property landscape, even if the core biological rationale is sound. The specific isopropyl intermediate enables a tetrazole-carboxamide end-group that directs a different pharmacological profile.

Decoupling Antiviral Activity via Bioisosteric Tuning

Although class-level antiviral SAR indicates that 5-methyl oxadiazoles are most potent against rhinovirus, this evidence conversely supports the selection of 5-isopropyl for projects where antiviral activity is to be avoided or where a deliberate shift in biological profile is desired. The isopropyl building block serves as a direct structural probe to decouple antiviral effects from a desired anti-inflammatory or kinase-inhibitory mechanism, leveraging the established SAR trend that chain elongation reduces this specific off-target liability [Section 3, Evidence 2].

High-Yielding Library Synthesis via Steric Control

The steric bulk of the isopropyl group, relative to a 5-methyl building block, can improve the regioselectivity of subsequent reactions on the heterocyclic core. While not directly quantified here, the differential acidity (see pKa trend, Section 3, Evidence 4) and steric profile make this compound a valuable candidate for developing high-yielding, one-pot syntheses of 3,5-disubstituted-1,2,4-oxadiazole libraries, as described in general synthetic methodology reviews for this heterocycle class.

Application
Selection Property
Validation Focus
CNS penetrant kinase inhibitor lead optimization studies
Lipophilicity control (LogP ~1.5)
BBB penetration model review
Cardiac sarcomere modulator research programs
Patent-chemical space access
Target-engagement assay context
Antiviral activity decoupling studies
Chain-length SAR probe
Antiviral screening assay context
Regioselective library synthesis
Steric bulk for regioselectivity
Reaction yield and selectivity review
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